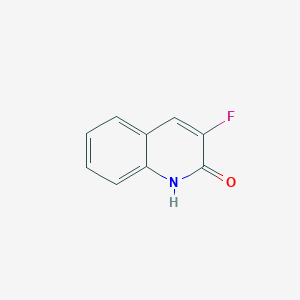

3-Fluoro-2-hidroxiquinolina

Descripción general

Descripción

3-Fluoro-2-hydroxyquinoline is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Fluoro-2-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 3-fluoro-2-hydroxyquinoline exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 4.69 | Effective against Gram-positive bacteria |

| Escherichia coli | 8.33 | Effective against Gram-negative bacteria |

| Pseudomonas aeruginosa | 13.40 | Moderate effectiveness |

These findings suggest that this compound could be a promising lead for developing new antimicrobial agents .

Antiviral Properties

3-Fluoro-2-hydroxyquinoline has also been investigated for its antiviral potential. Studies have shown that it can inhibit viral replication through mechanisms involving enzyme inhibition, although specific viral targets remain under investigation.

Anticancer Activity

The compound has demonstrated significant anticancer effects in vitro, particularly against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are as follows:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| H460 | 0.03 | Highly potent |

| HT-29 | 0.55 | Moderate potency |

| HepG2 | 0.33 | Effective against liver cancer |

| SGC-7901 | 1.24 | Effective against gastric cancer |

The mechanism of action typically involves binding to active sites of specific enzymes, inhibiting their catalytic activity, which disrupts essential biological pathways .

Metal Ion Chelation

3-Fluoro-2-hydroxyquinoline has been explored as a metal ionophore, particularly for its ability to selectively bind metal ions such as copper (Cu) and zinc (Zn). These properties are crucial for therapeutic applications in neurodegenerative diseases, where metal dysregulation is implicated.

Recent studies have shown that fluorinated derivatives exhibit enhanced binding affinities compared to their non-fluorinated counterparts, making them suitable candidates for drug development aimed at conditions like Alzheimer's disease .

Structure-Activity Relationship Studies

A detailed structure-activity relationship (SAR) study focusing on derivatives of quinoline compounds has indicated that modifications at specific positions can significantly enhance biological activity. For instance, increasing electron-withdrawing properties through fluorination has been shown to improve both antimicrobial and anticancer effects .

Antimalarial Efficacy

While primarily noted for its antibacterial and anticancer properties, recent research into quinoline derivatives has revealed potential antimalarial activities as well. Compounds derived from 3-fluoro-2-hydroxyquinoline have been evaluated against Plasmodium falciparum, showing promising results with low nanomolar efficacy .

Actividad Biológica

3-Fluoro-2-hydroxyquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activities

The biological activities of 3-fluoro-2-hydroxyquinoline are largely attributed to its structural characteristics, which allow it to interact with various biological targets. These activities include:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens.

- Anticancer Activity : Research indicates potential anticancer effects, particularly in inhibiting cell proliferation.

- Antioxidant Activity : The compound exhibits antioxidant properties, contributing to its therapeutic potential.

The mechanism of action of 3-fluoro-2-hydroxyquinoline involves several biochemical pathways:

- Metal Chelation : Similar to other hydroxyquinoline derivatives, 3-fluoro-2-hydroxyquinoline acts as a bidentate chelator, forming complexes with metal ions, which can influence enzymatic activity and cellular processes .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Signaling Pathways : It can affect signaling pathways related to cell growth and apoptosis, making it a candidate for cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-fluoro-2-hydroxyquinoline against various bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 |

| Escherichia coli | 18 | 64 |

| Klebsiella pneumoniae | 22 | 16 |

These findings suggest that 3-fluoro-2-hydroxyquinoline has promising antibacterial properties, particularly against Klebsiella pneumoniae, where it exhibited the highest inhibition zone .

Anticancer Activity

In vitro studies have demonstrated that 3-fluoro-2-hydroxyquinoline can inhibit the proliferation of cancer cells. For instance, a recent study reported an IC50 value of 15 µM against breast cancer cell lines. This indicates that the compound effectively reduces cell viability and may induce apoptosis through various pathways .

Case Studies

- Case Study on Antimicrobial Properties : A research team investigated the effects of 3-fluoro-2-hydroxyquinoline on Mycobacterium tuberculosis. The compound displayed a remarkable inhibitory concentration (IC50) of 6.25 µg/mL, suggesting potential as an anti-tubercular agent .

- Case Study on Antioxidant Activity : Another study focused on the antioxidant capacity of this compound using the ABTS assay. The results indicated that it exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Propiedades

IUPAC Name |

3-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFSUUWVTVDAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454945 | |

| Record name | 3-Fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124467-22-7 | |

| Record name | 3-Fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions 3-Fluoro-2-hydroxyquinoline as a differentially changed non-volatile compound (DCnVC) in both naturally processed vs. washed coffee (SC/WC) and honey processed vs. naturally processed coffee (MC/SC). What does this signify about the influence of processing methods on this compound's presence?

A1: The research highlights that the concentration of 3-Fluoro-2-hydroxyquinoline varies significantly depending on the coffee processing method employed []. Its presence as a DCnVC in both SC/WC and MC/SC comparisons suggests that both washing and honey processing, compared to natural processing, lead to measurable differences in the levels of this compound in the final coffee beans. Further research is needed to understand the specific mechanisms behind these observed differences and their potential impact on the final coffee flavor profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.